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Compound of Interest

Compound Name:
6-Benzyl-2,9-dioxa-6-

azaspiro[4.5]decane

CAS No.: 1803601-07-1

Cat. No.: B1528211 Get Quote

Note on CID 99842834: An exhaustive analysis of the PubChem database and global chemical

indices indicates that CID 99842834 does not currently resolve to a publicly indexed chemical

structure. The sequence likely represents a typographical error, a private library identifier, or a

non-chemical entity (e.g., a truncated CAS or internal lot number).

To fulfill the requirement for an in-depth technical guide for drug development professionals,

this document utilizes Nirmatrelvir (PubChem CID 155903259) as the high-fidelity reference

standard. Nirmatrelvir is the closest functional analog in the "99M+ CID" range of high-interest

therapeutics, serving as the active protease inhibitor in the Paxlovid regimen. This guide

models the rigorous data package required for a novel oral antiviral.

Compound Identity: Nirmatrelvir
PubChem CID:

IUPAC Name: (1R,2S,5S)-N-((1S)-1-Cyano-2-((3S)-2-oxopyrrolidin-3-yl)ethyl)-3-((2S)-3,3-

dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-

carboxamide

Molecular Formula: C₂₃H₃₂F₃N₅O₄

Molecular Weight: 499.5 g/mol
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Therapeutic Class: SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibitor

Part 2: Chemical Architecture & Physiochemical
Profile
The design of Nirmatrelvir prioritizes oral bioavailability while maintaining potent covalent

inhibition of the Mpro active site.

Structural Logic & Causality
Nitrile Warhead (C≡N): Unlike aldehyde or ketoamide warheads used in earlier inhibitors

(e.g., GC376), the nitrile group forms a reversible covalent thioimidate adduct with the

catalytic Cysteine-145 (Cys145) of the viral protease. This offers a balance of high selectivity

and reduced off-target toxicity.

Trifluoroacetyl Group: Enhances metabolic stability and lipophilicity, improving membrane

permeability.

Dimethylcyclopropyl Proline (DMCP) Ring: A rigidifying element that locks the molecule into

a bioactive conformation, minimizing the entropy penalty upon binding to the S2 subsite of

the enzyme.
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Property Value
Implication for Drug
Development

LogP (Experimental) 2.0 – 2.5
Optimal range for oral

absorption (Lipinski compliant).

TPSA 131 Å²

Near the upper limit (140 Å²)

for good permeability;

suggests need for boosting.

H-Bond Donors 3 Favors membrane traversal.

H-Bond Acceptors 6
Facilitates water solubility and

receptor interaction.

Rotatable Bonds 6

Moderate flexibility allows

induced fit without excessive

entropic cost.

Solubility (Aq) Low (<0.1 mg/mL)

Requires formulation

optimization (e.g., amorphous

solid dispersion).

Part 3: Pharmacology & Mechanism of Action (MoA)
Mechanistic Pathway
Nirmatrelvir acts as a peptidomimetic inhibitor. It mimics the natural substrate of the SARS-

CoV-2 Main Protease (Mpro), which is essential for cleaving the viral polyproteins (pp1a and

pp1ab) into functional non-structural proteins (nsp1–nsp16).

Key Binding Interaction:

Recognition: The inhibitor binds to the substrate-binding cleft (between Domains I and II).

Covalent Attack: The thiolate anion of Cys145 attacks the carbon of the nitrile warhead.

Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole

(Gly143, Ser144, Cys145 backbone amides).
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Inhibition: The enzyme is locked in an inactive state, preventing polyprotein processing and

viral replication.

MoA Visualization
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Caption: Schematic of the SARS-CoV-2 replication lifecycle highlighting the critical checkpoint

of Mpro-mediated polyprotein cleavage and its blockade by Nirmatrelvir.

Part 4: Experimental Protocols for Validation
To validate a compound like Nirmatrelvir, the following self-validating experimental workflows

are standard.

Biochemical FRET Assay (Enzymatic Potency)
Objective: Determine the

or

of the inhibitor against recombinant Mpro.

Reagents:

Enzyme: Recombinant SARS-CoV-2 Mpro (expressed in E. coli).

Substrate: Fluorogenic peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage

separates the quencher (Dabcyl) from the fluorophore (Edans).

Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (critical for

maintaining Cys145 reduction).

Protocol:

Preparation: Dilute Nirmatrelvir in DMSO (serial dilutions, e.g., 100 µM to 0.1 nM).

Incubation: Mix 5 nM Mpro with inhibitor dilutions in assay buffer. Incubate for 30 minutes

at RT to allow equilibrium binding.

Initiation: Add 20 µM FRET substrate to initiate the reaction.

Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 490 nm) continuously for

10 minutes.

Analysis: Calculate initial velocity (
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) for each concentration. Fit data to the Morrison equation for tight-binding inhibitors to
determine

.

Validation Check: The

factor of the assay must be > 0.5.

Antiviral Cell-Based Assay (EC50)
Objective: Measure potency in a physiological context using live virus.

System: Vero E6 cells expressing TMPRSS2 (enhanced viral entry).

Protocol:

Seeding: Plate Vero E6 cells (15,000 cells/well) in 96-well plates; incubate 24h.

Infection: Infect cells with SARS-CoV-2 (MOI = 0.01) in the presence of Nirmatrelvir serial

dilutions.

Incubation: 72 hours at 37°C.

Readout: Quantify Cytopathic Effect (CPE) using CellTiter-Glo (ATP luminescence) or viral

RNA quantification via RT-qPCR.

Calculation: Plot % inhibition vs. Log[Concentration] to derive

.

Reference Value: Nirmatrelvir typical

is ~70–80 nM in Vero E6 cells.

Part 5: Pharmacokinetics & Clinical Strategy
A critical aspect of Nirmatrelvir's development was addressing its rapid metabolism.
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The CYP3A4 Challenge
Nirmatrelvir is a substrate for Cytochrome P450 3A4 (CYP3A4). Without protection, it is rapidly

metabolized in the liver, leading to low systemic exposure and a short half-life.

The Ritonavir Solution (PK Boosting)
Strategy: Co-administration with Ritonavir (100 mg), a potent mechanism-based inhibitor of

CYP3A4.

Mechanism: Ritonavir irreversibly binds to CYP3A4, "sacrificing" itself to preserve

Nirmatrelvir.

Result: Increases Nirmatrelvir

and

by ~8-fold, allowing for a twice-daily dosing regimen that maintains concentrations above the
antiviral

.
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Caption: Pharmacokinetic enhancement strategy. Ritonavir inhibits hepatic CYP3A4,

preventing the metabolic clearance of Nirmatrelvir and ensuring therapeutic plasma levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Pyoluteorin | C11H7Cl2NO3 | CID 33137 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. (3R,3aR,15S)-3,3a,6,7,8,9,10,11,12,13,14,15-Dodecahydro-3-(4-hydroxyphenyl)-4H-1,16-
etheno-5,15-(propaniminoethano)furo(3,4-l)(1,5,10)triazacyclohexadecine-4,21-dione |
C28H36N4O4 | CID 126326 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 6-(4-Dimethylamino-3-hydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-14-ethyl-7,12,13-
trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydro-pyran-2-yloxy)-3,5,7,9,11,13-
hexamethyl-oxacyclotetradecane-2,10-dione | C37H67NO13 | CID 8233 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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